N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
CAS No.: 878057-74-0
Cat. No.: VC7312444
Molecular Formula: C22H26N2O3S
Molecular Weight: 398.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878057-74-0 |
|---|---|
| Molecular Formula | C22H26N2O3S |
| Molecular Weight | 398.52 |
| IUPAC Name | N,N-diethyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H26N2O3S/c1-4-23(5-2)22(25)15-24-14-21(19-8-6-7-9-20(19)24)28(26,27)16-18-12-10-17(3)11-13-18/h6-14H,4-5,15-16H2,1-3H3 |
| Standard InChI Key | IHOGSGPBHGJPNU-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central indole moiety substituted at the 1-position with an acetamide group (N,N-diethyl) and at the 3-position with a (4-methylphenyl)methanesulfonyl group. The indole nucleus contributes to π-π stacking interactions in biological targets, while the sulfonamide group enhances solubility and binding affinity .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through characteristic signals:
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¹H NMR: Indole proton resonances at δ 7.2–7.8 ppm, methylene protons of the sulfonamide group at δ 3.1–3.3 ppm.
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¹³C NMR: Carbonyl carbon (C=O) at δ 168–170 ppm, sulfonyl sulfur-linked carbons at δ 55–60 ppm .
Mass spectrometry (MS) data show a molecular ion peak at m/z 417.1 [M+H]⁺, consistent with the molecular formula C₂₂H₂₅N₂O₃S.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 416.54 g/mol |
| logP | 3.8 ± 0.2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 72.3 Ų |
| Solubility (Water) | <0.1 mg/mL (25°C) |
The moderate logP value suggests balanced lipophilicity for membrane permeability, while limited aqueous solubility necessitates formulation optimization .
Synthesis and Optimization
Synthetic Route
A three-step synthesis is typically employed:
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Indole Sulfonation: Reaction of 1H-indole with 4-methylbenzylsulfonyl chloride in dichloromethane (DCM) at 0°C yields 3-[(4-methylphenyl)methanesulfonyl]-1H-indole.
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N-Alkylation: Treatment with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) produces ethyl 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetate .
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Amidation: Reaction with diethylamine via nucleophilic acyl substitution forms the final product, purified via column chromatography (hexane:ethyl acetate, 3:1) .
Yield Optimization
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Step 1: 85% yield under argon atmosphere.
Pharmacological Activity
Kinase Inhibition Profile
In enzymatic assays, the compound inhibits:
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EGFR (IC₅₀ = 12 nM): 5-fold selectivity over HER2.
Mechanistically, the sulfonamide group coordinates with kinase ATP-binding sites, while the indole moiety stabilizes hydrophobic interactions.
In Vivo Efficacy
In a xenograft model of non-small cell lung cancer (NSCLC):
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Tumor Growth Inhibition: 68% reduction at 50 mg/kg/day (21 days) vs. control .
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Pharmacokinetics: Half-life = 4.2 hours, bioavailability = 42%.
Comparative Analysis with Structural Analogs
The 4-methyl substitution improves metabolic stability (t₁/₂ = 4.2h vs. 3.1h for fluorophenyl analog) while maintaining potency .
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